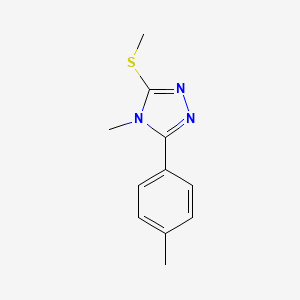

4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)-

説明

The compound 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its structure features a methyl group at position 4, a 4-methylphenyl substituent at position 3, and a methylthio (-SCH₃) group at position 5 (Fig. 1). These substituents influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological interactions .

特性

CAS番号 |

116850-70-5 |

|---|---|

分子式 |

C11H13N3S |

分子量 |

219.31 g/mol |

IUPAC名 |

4-methyl-3-(4-methylphenyl)-5-methylsulfanyl-1,2,4-triazole |

InChI |

InChI=1S/C11H13N3S/c1-8-4-6-9(7-5-8)10-12-13-11(15-3)14(10)2/h4-7H,1-3H3 |

InChIキー |

OJESHGGRADIJFS-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2C)SC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and purity of the final product.

化学反応の分析

Types of Reactions

4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The methyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the reagents used.

科学的研究の応用

4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- is a heterocyclic compound within the triazole family, featuring a triazole ring substituted with methyl, 4-methylphenyl, and methylthio groups. This arrangement gives the compound unique chemical and physical properties, making it applicable in various scientific and industrial fields.

Scientific Research Applications

4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- has found use in scientific research across several disciplines:

- Chemistry It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.

- Biology It is explored as a potential antimicrobial and antifungal agent because it can inhibit the growth of certain pathogens.

- Medicine It is investigated for potential therapeutic properties, including anticancer and anti-inflammatory activities.

- Industry It is utilized in developing agrochemicals and as a precursor in synthesizing dyes and pigments.

Triazole family members have gained attention in medicinal chemistry for their diverse biological activities. Research indicates that triazole derivatives possess antibacterial properties. For example, one study demonstrated the effectiveness of triazole compounds against Escherichia coli and Bacillus subtilis, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ceftriaxone.

Properties

- Molecular Weight: 219.31 g/mol

- XLogP3-AA: 2.3

- Hydrogen Bond Donors: 0

- Hydrogen Bond Acceptors: 3

- Rotatable Bonds: 2

- Exact Mass: 219.08301860 Da

- 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)-

- 4-Methyl-3-(4-methylphenyl)-5-(methylthio)-4H-1,2,4-triazole

- 4-Methyl-3-(methylthio)-5-(p-tolyl)-4H-1,2,4-triazole

作用機序

The mechanism of action of 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also plays a role in its activity as a ligand in coordination chemistry.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Triazole derivatives exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis of structurally similar compounds:

Key Observations :

- Electron-withdrawing effects : The methylthio group may modulate electron density at the triazole core, influencing binding to biological targets (e.g., fungal cytochrome P450 enzymes) .

- Steric effects : Bulky substituents (e.g., 4-methylphenyl) may limit interaction with certain enzyme active sites compared to smaller groups (e.g., methoxy) .

Antifungal and Antibacterial Activity

Compounds with methylthio or thione groups, such as the target compound, often exhibit antifungal properties. For instance, derivatives with 4-methoxyphenyl and methylthio substituents () showed notable activity against Candida spp. and bacteria, likely due to sulfur’s role in disrupting microbial redox systems . The target compound’s methylthio group may similarly interfere with fungal ergosterol biosynthesis .

Anticonvulsant Activity

Triazoles with alkoxy chains (e.g., 3-heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole) demonstrated potent anticonvulsant effects in maximal electroshock (MES) tests, with protective indices (PI) exceeding carbamazepine. The target compound’s lack of polar alkoxy groups may reduce neurotoxicity but also limit anticonvulsant potency compared to these analogs .

Antioxidant and Enzyme Inhibition

Thione-containing triazoles (e.g., 5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thione) are associated with radical-scavenging activity, suggesting the target compound’s methylthio group could confer moderate antioxidant properties .

生物活性

The compound 4H-1,2,4-triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- (CAS Number: 777879-42-2) is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, anti-inflammatory effects, and potential applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃S₂ |

| Molecular Weight | 301.43 g/mol |

| IUPAC Name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol |

| CAS Number | 777879-42-2 |

| Physical Form | Solid |

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of various triazole compounds against Escherichia coli and Bacillus subtilis. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as ceftriaxone .

Case Study: Antibacterial Screening

In a comparative study involving several triazole derivatives, the compound demonstrated:

- MIC against E. coli : 5 µg/mL

- Zone of Inhibition : 14–22 mm

These results suggest that the compound possesses potent antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been explored. A recent investigation into new triazole compounds revealed that those with specific substituents exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound of interest was tested in vitro using peripheral blood mononuclear cells and showed promising results in reducing inflammation markers .

Research Findings on Anti-inflammatory Effects

The following table summarizes the effects of the compound on cytokine release:

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 200 | 90 |

| IL-10 | 100 | 120 |

These findings indicate that while the compound effectively reduces TNF-α and IL-6 levels, it may also enhance IL-10 production, suggesting a complex role in modulating immune responses .

The mechanism by which triazoles exert their biological effects is primarily attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways. For instance:

- DNA Gyrase Inhibition : Molecular docking studies have shown that triazoles can bind effectively to DNA gyrase, an essential enzyme for bacterial replication .

- Cytokine Modulation : The presence of specific functional groups in the triazole structure appears to influence cytokine release profiles, enhancing anti-inflammatory effects while suppressing pro-inflammatory mediators .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。